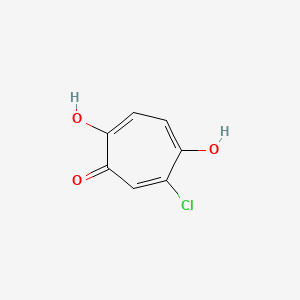
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a compound known for its aromatic seven-membered ring structure. Tropolones are notable for their chelating properties with metal ions such as iron, copper, and zinc, and they exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one typically involves the chlorination of 2,5-dihydroxycyclohepta-2,4,6-trien-1-one. This can be achieved through the reaction of 2,5-dihydroxycyclohepta-2,4,6-trien-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the chlorination process to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of new materials and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one involves its ability to chelate metal ions, which can inhibit metalloproteases and other metal-dependent enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Tropolone: The parent compound with similar chelating properties.
2,5-Dihydroxycyclohepta-2,4,6-trien-1-one: The non-chlorinated analog.
2-Chloro-2,4,6-cycloheptatrien-1-one: Another chlorinated derivative with different substitution patterns.
Uniqueness
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tropolone derivatives. Its ability to chelate metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
97652-15-8 |
|---|---|
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
6-chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5ClO3/c8-4-3-7(11)6(10)2-1-5(4)9/h1-3,9H,(H,10,11) |
InChI Key |
YOAFIUWMNHSHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=O)C(=C1)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















